molecular formula C42H80NO4+ B14079368 R-Dotap CAS No. 328250-29-9

R-Dotap

Cat. No.: B14079368
CAS No.: 328250-29-9
M. Wt: 663.1 g/mol
InChI Key: KWVJHCQQUFDPLU-KNEFWTSXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

R-Dotap is synthesized through a series of chemical reactions involving the esterification of oleic acid with 1,2-propanediol, followed by the quaternization of the resulting diester with trimethylamine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and quaternization processes .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as chromatography and recrystallization to remove any impurities and obtain the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

R-Dotap undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized lipid derivatives, while reduction can produce reduced lipid forms. Substitution reactions can result in modified lipid structures with different functional groups .

Scientific Research Applications

R-Dotap has a wide range of scientific research applications, including:

Mechanism of Action

R-Dotap exerts its effects through several mechanisms:

    Immune Stimulation: this compound stimulates the production of type I interferons by dendritic cells, leading to the activation of CD8 T cells. .

    Antigen Presentation: this compound enhances the cross-presentation of antigens by dendritic cells, promoting the activation of antigen-specific T cells. .

Comparison with Similar Compounds

R-Dotap is unique compared to other cationic lipids due to its enantiospecific properties and potent immune-stimulating capabilities. Similar compounds include:

Properties

CAS No.

328250-29-9

Molecular Formula

C42H80NO4+

Molecular Weight

663.1 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium

InChI

InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-/t40-/m1/s1

InChI Key

KWVJHCQQUFDPLU-KNEFWTSXSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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